molecular formula C12H13NO2 B11895357 2-Ethoxy-8-methoxyquinoline

2-Ethoxy-8-methoxyquinoline

Cat. No.: B11895357
M. Wt: 203.24 g/mol
InChI Key: IZOZDAUAJNGVKR-UHFFFAOYSA-N
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Description

2-Ethoxy-8-methoxyquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with the molecular formula C11H11NO2, features an ethoxy group at the second position and a methoxy group at the eighth position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-8-methoxyquinoline typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. For this compound, specific starting materials such as 2-ethoxyaniline and 8-methoxyquinoline can be used, followed by appropriate functional group transformations .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used to introduce the ethoxy and methoxy groups onto the quinoline scaffold .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-8-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .

Scientific Research Applications

2-Ethoxy-8-methoxyquinoline has a broad range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases like malaria and cancer.

    Industry: It is used in the development of dyes, agrochemicals, and luminescent materials

Mechanism of Action

The mechanism of action of 2-Ethoxy-8-methoxyquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes critical for cell survival, such as topoisomerases and kinases. These interactions lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • 2-Methyl-8-methoxyquinoline
  • 2-Ethoxyquinoline
  • 8-Methoxyquinoline

Comparison: 2-Ethoxy-8-methoxyquinoline is unique due to the presence of both ethoxy and methoxy groups, which confer distinct electronic and steric properties. This dual substitution pattern can enhance its biological activity and selectivity compared to other quinoline derivatives .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-ethoxy-8-methoxyquinoline

InChI

InChI=1S/C12H13NO2/c1-3-15-11-8-7-9-5-4-6-10(14-2)12(9)13-11/h4-8H,3H2,1-2H3

InChI Key

IZOZDAUAJNGVKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC=C2OC)C=C1

Origin of Product

United States

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